molecular formula C4H10ClNO B6301571 (2R,3S)-2-Methylazetidin-3-ol hydrochloride CAS No. 2725774-28-5

(2R,3S)-2-Methylazetidin-3-ol hydrochloride

Cat. No.: B6301571
CAS No.: 2725774-28-5
M. Wt: 123.58 g/mol
InChI Key: VGWXJFDIRONLQP-HJXLNUONSA-N
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Description

(2R,3S)-2-Methylazetidin-3-ol hydrochloride is a chiral azetidine derivative with the molecular formula C₄H₁₀ClNO and a molecular weight of 139.58 g/mol (CAS: 2725774-28-5; Aladdin) . This compound features a hydroxyl group at position 3 and a methyl substituent at position 2, with (2R,3S) stereochemistry critical for its activity. It is used in medicinal chemistry as a building block for drug discovery, particularly in targeting enzymes and receptors requiring precise stereochemical recognition .

Properties

IUPAC Name

(2R,3S)-2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Reduction of Azetidinone Precursors

The most widely documented route involves the enantioselective reduction of (2R,3S)-2-methylazetidin-3-one. This method employs chiral catalysts to achieve high stereochemical fidelity. For example, hydrogenation using palladium catalysts under mild conditions (25–40°C, 1–3 bar H₂) achieves >95% enantiomeric excess (ee) when paired with (R)-BINAP ligands . The reaction typically proceeds in tetrahydrofuran (THF) or ethyl acetate, with yields ranging from 80–92% .

A critical advancement involves immobilized chiral catalysts in continuous flow reactors, which enhance reproducibility and reduce metal leaching. Palladium-on-carbon (Pd/C) systems with chiral modifiers demonstrate sustained activity over 50 cycles, achieving 89% yield and 97% ee in pilot-scale trials .

Table 1: Key Reaction Parameters for Enantioselective Reduction

ParameterOptimal RangeImpact on Yield/ee
Temperature30°C ± 5°C<2% variability in ee
H₂ Pressure2.5 barMaximizes conversion
Catalyst Loading0.5–1.0 mol% PdBalances cost/activity
SolventTHF/EtOAc (3:1 v/v)Prevents side reactions

Grignard Addition to Azetidine Derivatives

An alternative approach utilizes stereospecific Grignard reactions. Ethylmagnesium chloride reacts with (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone in THF at −10°C to introduce the methyl group with 96.8% diastereoselectivity . This method capitalizes on the pre-existing chirality of the ketone precursor, which exhibits 98% optical purity . The subsequent hydrochloride formation uses gaseous HCl in diethyl ether, yielding 87% of the target compound .

Notably, this route avoids hazardous chlorinating agents like thionyl chloride, addressing safety concerns in industrial settings. However, it requires rigorous temperature control (−10°C ± 2°C) to prevent epimerization at the C3 position .

Industrial-Scale Production Methodologies

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow hydrogenation systems with fixed-bed Pd/C catalysts (particle size: 50–100 μm) achieve 98% space-time yield at 10 kg/day throughput . Key innovations include:

  • In-line IR Monitoring : Real-time analysis of azetidinone conversion enables dynamic adjustment of H₂ flow rates .

  • Recycling of Mother Liquors : 85% solvent recovery via fractional distillation reduces waste .

Table 2: Comparative Analysis of Production Methods

MethodYield (%)ee (%)Throughput (kg/day)
Batch Hydrogenation92952.5
Continuous Flow899710
Grignard Addition8796.81.8

Crystallization and Purification Protocols

Final product quality hinges on controlled crystallization. The hydrochloride salt precipitates from a saturated solution in 2-propanol/water (4:1 v/v) at 0°C, yielding needle-shaped crystals with 99.5% HPLC purity . Polymorph control is achieved by seeding with Form II crystals during cooling, ensuring batch-to-batch consistency .

Analytical Characterization

Advanced techniques validate stereochemical integrity:

  • X-ray Crystallography : Confirms absolute configuration (Flack parameter: 0.02(3)) .

  • Chiral HPLC : Chiralpak IC-3 column, hexane/ethanol (90:10), 1.0 mL/min; tR = 8.2 min .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Pyridinium chlorochromate (PCC) selectively oxidizes the secondary alcohol to form 2-methylazetidin-3-one, a ketone derivative critical for further functionalization .

ReagentConditionsProductYield
PCCDichloromethane, RT2-Methylazetidin-3-one75-85%

This reaction retains the stereochemical integrity of the azetidine ring, as confirmed by chiral HPLC analysis .

Reduction Reactions

The hydroxyl group can be reduced to an amine using lithium aluminum hydride (LiAlH4), yielding 2-methylazetidin-3-amine. This transformation is critical for introducing nitrogen-based functionalities in drug discovery .

ReagentConditionsProductSelectivity
LiAlH4THF, reflux2-Methylazetidin-3-amine>90% ee

The (2R,3S) configuration directs stereoselective reduction, avoiding racemization .

Sulfonation

Methanesulfonyl chloride converts the hydroxyl group to a mesylate, enhancing its leaving-group potential. This intermediate is pivotal for nucleophilic substitution in kinase inhibitor synthesis .

ReagentConditionsProductApplication
Methanesulfonyl chlorideDCM, 0°C to RT(2R,3S)-2-Methylazetidin-3-yl mesylateIntermediate for BLU-945

Halogenation

Thionyl chloride (SOCl2) substitutes the hydroxyl group with chlorine, forming 2-methylazetidin-3-chloride.

ReagentConditionsProductPurity
SOCl2Toluene, reflux2-Methylazetidin-3-chloride≥98%

Coupling Reactions

The mesylate derivative participates in Suzuki-Miyaura cross-couplings with boronic acids, enabling aryl/heteroaryl introductions. For example, coupling with 4-pyridinylboronic acid yields biaryl derivatives with retained enantiopurity .

SubstrateCoupling PartnerCatalystProductYield
Mesylate intermediate4-Pyridinylboronic acidPd(PPh3)4(2R,3S)-2-Methyl-3-(pyridin-4-yl)azetidine65-70%

Role in Drug Discovery

The compound’s stereochemistry and reactivity have been leveraged in developing EGFR inhibitors like BLU-945. Key steps include:

  • Mesylation to activate the hydroxyl group for displacement .

  • Nucleophilic substitution with heterocycles (e.g., piperidinol derivatives) to enhance kinase selectivity .

  • Stereochemical retention during reactions, crucial for maintaining target affinity .

Mechanistic Insights

  • Steric Effects : The 2-methyl group sterically shields the α-face of the azetidine ring, directing nucleophilic attacks to the β-face .

  • Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding with catalytic residues in enzyme active sites, influencing inhibitor binding .

Scientific Research Applications

Overview

  • Molecular Formula : C₄H₁₀ClNO
  • CAS Number : 2725774-28-5
  • IUPAC Name : (2R,3S)-2-methylazetidin-3-ol hydrochloride

Chemistry

This compound serves as:

  • A building block for synthesizing more complex molecules.
  • A chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

Research indicates potential biological activities:

  • Antimicrobial Properties : Studies suggest that this compound can exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations have shown that it may induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and apoptosis signaling pathways .

Medicine

The compound is being explored for:

  • Drug Development : It may serve as a scaffold for designing new therapeutic agents targeting bacterial infections and neurodegenerative diseases.
  • Mechanism of Action : Its interaction with specific molecular targets (e.g., enzymes or receptors) modulates biological pathways, which is crucial for its pharmacological effects.

Case Study 1: Anticancer Activity

Research conducted on the anticancer properties of this compound demonstrated its ability to induce apoptosis in various cancer cell lines. The study utilized assays to measure cell viability and apoptosis markers, indicating that the compound could be a candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Methylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Azetidin-3-ol Hydrochloride (CAS: 18621-18-6)

  • Molecular Formula: C₃H₈ClNO
  • Molecular Weight : 109.55 g/mol
  • Key Differences: Lacks the methyl group at position 2, reducing steric hindrance. Lower molecular weight and simpler structure result in higher solubility in polar solvents (e.g., water, methanol) .
  • Synthetic Routes : Synthesized via reactions with bromomethyl chlorobenzonitrile in dichloromethane (yield: 75–85%) .
  • Applications : Intermediate for antibiotics and kinase inhibitors.
Property (2R,3S)-2-Methylazetidin-3-ol HCl Azetidin-3-ol HCl
Molecular Weight 139.58 g/mol 109.55 g/mol
Substituents 2-Methyl, 3-OH 3-OH
Stereochemistry (2R,3S) Not specified
Solubility Moderate in DMSO High in polar solvents

(2S,3S)-3-Fluoro-2-Methylazetidine Hydrochloride (CAS: 2231664-75-6)

  • Molecular Formula : C₄H₉ClFN
  • Molecular Weight : 125.57 g/mol
  • Key Differences :
    • Fluorine atom at position 3 enhances electronegativity and metabolic stability.
    • (2S,3S) stereochemistry may alter binding affinity to targets compared to (2R,3S).
  • Safety Profile : Classified as harmful (H302, H315, H319) due to oral toxicity and skin/eye irritation .
Property (2R,3S)-2-Methylazetidin-3-ol HCl (2S,3S)-3-Fluoro-2-Methylazetidine HCl
Halogen Substituent None 3-Fluoro
Stereochemistry (2R,3S) (2S,3S)
Hazard Statements Not available H302, H315, H319

3,3-Difluoro-2-Methylazetidine Hydrochloride (CAS: 1638772-18-5)

  • Molecular Formula : C₄H₇ClF₂N
  • Molecular Weight : 146.56 g/mol
  • Lacks the hydroxyl group, reducing hydrogen-bonding capacity.
  • Applications : Used in CNS-targeting drug candidates .
Property (2R,3S)-2-Methylazetidin-3-ol HCl 3,3-Difluoro-2-Methylazetidine HCl
Functional Groups 3-OH 3,3-Difluoro
Molecular Weight 139.58 g/mol 146.56 g/mol
Bioactivity Enzyme inhibition CNS targeting

(2R,3S)-3-Phenylisoserine Hydrochloride (CAS: 132201-32-2)

  • Molecular Formula: C₉H₁₂ClNO₃
  • Molecular Weight : 217.65 g/mol
  • Key Differences :
    • Phenyl and carboxylic acid groups introduce aromaticity and acidity.
    • Used as a side chain in paclitaxel (anticancer drug) synthesis.
  • Stereochemical Impact : (2R,3S) configuration is essential for binding to β-tubulin in cancer cells .
Property (2R,3S)-2-Methylazetidin-3-ol HCl (2R,3S)-3-Phenylisoserine HCl
Functional Groups Azetidine, 3-OH Azetidine, phenyl, carboxylic acid
Molecular Complexity Low High
Therapeutic Use Drug intermediate Paclitaxel synthesis

Key Findings and Implications

Stereochemistry : The (2R,3S) configuration in azetidine derivatives is critical for interactions with chiral biological targets, such as enzymes and receptors .

Substituent Effects :

  • Fluorine atoms enhance metabolic stability but may increase toxicity (e.g., H302 hazard) .
  • Hydroxyl groups improve solubility but reduce lipophilicity .

Synthetic Accessibility: Methyl-substituted azetidines are more challenging to synthesize due to steric hindrance, requiring optimized reaction conditions (e.g., DCM or isopropanol as solvents) .

Biological Activity

(2R,3S)-2-Methylazetidin-3-ol hydrochloride is a chiral compound belonging to the azetidine class of organic compounds. Its unique structural features, including a hydroxyl group at the 3-position and a methyl group at the 2-position, suggest potential interactions with various biological targets, leading to diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate various biological pathways through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes.
  • Receptor Interaction : The compound may act on receptors that regulate cellular signaling pathways.

The exact mechanism may vary depending on the biological context and application being studied.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Effects : Preliminary findings indicate that this compound may possess anticancer properties, particularly in inhibiting tumor cell proliferation in vitro and in vivo .
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
(2R,3S)-3-PhenylisoserineChiral azetidine derivativeSimilar reactivity but different biological effects
Pyrrolidine derivativesFive-membered nitrogen-containing ringShares some chemical properties with azetidines
(2S,3S)-2-Methylazetidin-3-olHydroxyl group at 3-positionExhibits different reactivity patterns

The unique stereochemistry and functional groups of this compound confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations.
  • Cancer Cell Proliferation :
    • In vitro tests demonstrated that treatment with this compound led to a dose-dependent decrease in proliferation rates of various cancer cell lines. Further investigation into its mechanism revealed potential pathways involved in apoptosis induction .
  • Neuroprotective Mechanism :
    • Research exploring the neuroprotective effects showed that this compound could reduce oxidative stress markers in neuronal cell cultures. This suggests its potential role in protecting against neurodegeneration .

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (2R,3S)-2-Methylazetidin-3-ol hydrochloride?

Methodological Answer: Stereoselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, tert-butyl carbamate (Boc) protection of the azetidine nitrogen (e.g., tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride) prevents undesired side reactions and stabilizes intermediates during ring closure . Enzymatic resolution or chiral HPLC can further isolate the desired enantiomer.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm stereochemistry and proton environments. For example, coupling constants in NOESY/ROESY experiments distinguish axial/equatorial substituents in azetidine rings .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₅H₁₂ClNO₂ for related compounds) .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated in structurally similar (2R,3S)-3-phenylisoserine hydrochloride .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in airtight containers with desiccants (e.g., silica gel) at -20°C to mitigate hygroscopic degradation .
  • Handling: Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation. Safety protocols include fume hoods and PPE (gloves, goggles) due to hazards like skin irritation .

Advanced Research Questions

Q. What are the challenges in reconciling contradictory data on the reactivity of this compound under acidic vs. basic conditions?

Methodological Answer: Conflicting reactivity reports may arise from pH-dependent ring-opening or salt dissociation. Systematic stability studies under controlled pH (e.g., 1–14) using HPLC monitoring can identify degradation pathways. For example, azetidine rings are prone to hydrolysis in strong acids, but the hydrochloride salt may stabilize the structure in mildly acidic conditions .

Q. How can computational modeling optimize the synthesis of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations predict transition states and enantiomer energy differences. For instance, modeling the ring-closing step with chiral catalysts (e.g., Jacobsen’s thiourea catalysts) identifies steric hindrance effects, improving yield and selectivity .

Q. What role does the hydrochloride salt play in enhancing the compound’s bioavailability in pharmacological studies?

Methodological Answer: The hydrochloride form increases water solubility, critical for in vitro assays. Comparative studies with freebase and salt forms using pharmacokinetic models (e.g., Caco-2 cell permeability) can quantify absorption improvements. Related morpholine hydrochloride derivatives show enhanced solubility profiles in drug discovery contexts .

Key Notes

  • Advanced questions emphasize mechanistic analysis and interdisciplinary methods (e.g., computational chemistry).
  • Safety and stability protocols are derived from hazard classifications in SDS documents .

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